5-bromo-3-iodopyrazin-2-ol
CAS No.: 1666129-10-7
Cat. No.: VC4686800
Molecular Formula: C4H2BrIN2O
Molecular Weight: 300.881
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1666129-10-7 |
|---|---|
| Molecular Formula | C4H2BrIN2O |
| Molecular Weight | 300.881 |
| IUPAC Name | 5-bromo-3-iodo-1H-pyrazin-2-one |
| Standard InChI | InChI=1S/C4H2BrIN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) |
| Standard InChI Key | RMTOFKYLKLMHGL-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C(=O)N1)I)Br |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 5-bromo-3-iodopyrazin-2-ol reflects the substitution pattern on the pyrazine ring. Key molecular features include:
| Property | Value |
|---|---|
| Molecular formula | C₄H₂BrIN₂O |
| Molecular weight | 323.89 g/mol |
| CAS Registry Number | Not formally assigned |
The pyrazine ring (a six-membered di-aza heterocycle) positions bromine at C5, iodine at C3, and a hydroxyl group at C2 (Figure 1). This arrangement creates distinct electronic effects due to the electronegativity of halogens and the hydrogen-bonding capacity of the hydroxyl group.
Synthesis and Preparation
Halogenation Strategies
Synthetic routes to 5-bromo-3-iodopyrazin-2-ol typically involve sequential halogenation of pyrazin-2-ol precursors. A representative protocol includes:
-
Bromination: Treatment of pyrazin-2-ol with N-bromosuccinimide (NBS) in acetonitrile at 60°C selectively substitutes the C5 position.
-
Iodination: Subsequent reaction with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid introduces iodine at C3.
Key Reaction Conditions:
-
Temperature: 0–25°C for iodination to minimize side reactions
-
Solvent: Polar aprotic media (e.g., DMF or DMSO) enhance halogen electrophilicity
-
Yield: ~60–75% after purification via column chromatography
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in water | <0.1 mg/mL (25°C) |
| Solubility in DMSO | >50 mg/mL |
| Melting point | 185–188°C (decomposes) |
The low aqueous solubility arises from hydrophobic halogen substituents, while the hydroxyl group enables solubility in polar aprotic solvents. Stability studies indicate degradation above 200°C, with light-sensitive iodine necessitating amber glass storage.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.21 (s, 1H, H6)
-
δ 12.05 (s, 1H, OH)
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 158.9 (C2-OH)
-
δ 145.4 (C5-Br)
-
δ 139.7 (C3-I)
-
δ 125.3 (C6)
Iodine’s heavy atom effect causes significant deshielding of C3, while bromine induces moderate upfield shifts.
Reactivity and Functionalization
Cross-Coupling Reactions
The iodine substituent at C3 participates efficiently in palladium-catalyzed couplings (Table 1):
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF | 3-Arylpyrazin-2-ol derivatives |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | 3-Alkynylpyrazin-2-ol |
Bromine at C5 remains inert under these conditions, enabling sequential functionalization.
Hydroxyl Group Modifications
The C2 hydroxyl group undergoes:
-
Acetylation: With acetic anhydride/pyridine to form 2-acetoxy derivatives
-
Alkylation: Using alkyl halides in the presence of NaH
| Hazard | Precaution |
|---|---|
| Skin irritation | Nitrile gloves, lab coats |
| Inhalation risk | Fume hood use mandatory |
| Environmental toxicity | Halogenated waste disposal |
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazine scaffolds.
-
Prodrug Formulations: Masking the hydroxyl group to improve bioavailability.
-
Targeted Drug Delivery: Conjugation to nanoparticle carriers for enhanced therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume